Smo-IN-3

Description

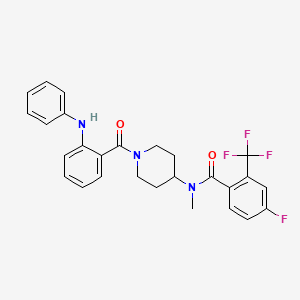

Structure

3D Structure

Properties

Molecular Formula |

C27H25F4N3O2 |

|---|---|

Molecular Weight |

499.5 g/mol |

IUPAC Name |

N-[1-(2-anilinobenzoyl)piperidin-4-yl]-4-fluoro-N-methyl-2-(trifluoromethyl)benzamide |

InChI |

InChI=1S/C27H25F4N3O2/c1-33(25(35)21-12-11-18(28)17-23(21)27(29,30)31)20-13-15-34(16-14-20)26(36)22-9-5-6-10-24(22)32-19-7-3-2-4-8-19/h2-12,17,20,32H,13-16H2,1H3 |

InChI Key |

YHMNCGDXVJEIDT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCN(CC1)C(=O)C2=CC=CC=C2NC3=CC=CC=C3)C(=O)C4=C(C=C(C=C4)F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Smo-IN-3: A Technical Guide for Researchers

An In-depth Examination of a Potent Smoothened Antagonist in the Hedgehog Signaling Pathway

Introduction

Smo-IN-3 has emerged as a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor, a critical transducer of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of various human cancers, including medulloblastoma and basal cell carcinoma, making SMO a key therapeutic target.[2][3][4] this compound, also identified as compound 12a, demonstrates significant inhibitory effects on this pathway, leading to the suppression of cancer cell proliferation.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the Hh signaling cascade, presenting key quantitative data, and outlining the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cancer therapeutics and signal transduction.

The Hedgehog Signaling Pathway and the Role of Smoothened

The canonical Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[5] In the absence of a Hedgehog ligand (such as Sonic Hedgehog, SHH), the 12-pass transmembrane receptor Patched (PTCH) tonically inhibits the 7-pass transmembrane G protein-coupled receptor (GPCR), Smoothened (SMO).[6][7] This inhibition prevents SMO from translocating to the primary cilium and initiating downstream signaling. Consequently, the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3) are held in the cytoplasm in a complex with Suppressor of Fused (SUFU) and are targeted for proteolytic processing into their repressor forms (GLI-R).[5][7]

Upon binding of an Hh ligand to PTCH, the inhibitory effect on SMO is relieved.[6][7] Activated SMO then accumulates in the primary cilium, leading to the dissociation of the GLI-SUFU complex and the processing of GLI proteins into their activator forms (GLI-A).[5][7] These activated GLI transcription factors translocate to the nucleus and induce the expression of Hh target genes, which regulate cell proliferation, survival, and differentiation.[6]

Mechanism of Action of this compound

This compound functions as an antagonist of the SMO receptor, thereby inhibiting the Hedgehog signaling pathway. By directly or allosterically binding to SMO, this compound prevents its activation, even in the presence of an upstream stimulus. This blockade of SMO function maintains the downstream signaling cascade in its "off" state. As a result, the GLI transcription factors are not processed into their active forms and remain in the cytoplasm, leading to the suppression of Hh target gene expression. The ultimate consequence of this inhibition is a reduction in cell proliferation, particularly in cancer cells that are dependent on aberrant Hh pathway activation for their growth and survival, such as the Daoy medulloblastoma cell line.[1]

Signaling Pathway Diagram

References

- 1. Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. proceedings.neurips.cc [proceedings.neurips.cc]

- 6. A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation mechanism of the human Smoothened receptor - PMC [pmc.ncbi.nlm.nih.gov]

Smo-IN-3 Hedgehog pathway inhibitor

An In-Depth Technical Guide to Smo-IN-3: A Potent Hedgehog Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also identified as compound 12a, is a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is a known driver in the pathogenesis of various cancers, including medulloblastoma. This compound demonstrates significant inhibitory effects on Hh signaling and exhibits antiproliferative activity against human medulloblastoma cells. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the experimental methodologies used for its characterization.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[2] In the absence of Hh ligands (such as Sonic Hedgehog, Shh), the transmembrane receptor Patched (PTCH) inhibits the G protein-coupled receptor-like protein Smoothened (SMO). This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which are subsequently phosphorylated and targeted for proteasomal degradation. Upon binding of an Hh ligand to PTCH, the inhibition of SMO is relieved. Activated SMO translocates to the primary cilium, initiating a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors. These factors then regulate the expression of target genes involved in cell proliferation, survival, and differentiation. Dysregulation of this pathway, often through mutations in PTCH or SMO, can lead to uncontrolled cell growth and tumorigenesis.[2]

This compound: A Novel SMO Inhibitor

This compound is an anthranilamide derivative designed as a potent inhibitor of the SMO receptor.[3] By targeting SMO, this compound effectively blocks the Hh signaling cascade, making it a promising candidate for targeted cancer therapy, particularly for Hh-driven malignancies.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Compound Name | This compound (compound 12a) | [1] |

| Molecular Formula | C27H25F4N3O2 | [1] |

| Molecular Weight | 499.50 g/mol | [1] |

| CAS Number | 2376914-71-3 | [1] |

| Chemical Structure | O=C(N(C)C1CCN(C(C2=CC=CC=C2NC3=CC=CC=C3)=O)CC1)C4=CC=C(F)C=C4C(F)(F)F | [1] |

Biological Activity of this compound

The biological activity of this compound has been characterized through in vitro assays to determine its potency in inhibiting the Hedgehog pathway and its antiproliferative effects on cancer cell lines.

Quantitative Data

The inhibitory activity of this compound is summarized in Table 2.

| Assay | Cell Line | Parameter | Value | Reference |

| Hedgehog Pathway Inhibition | Not Specified | IC50 | 34.09 nM | [1] |

| Antiproliferative Activity | Daoy (human medulloblastoma) | IC50 | 0.48 µM | [1] |

| Antiproliferative Activity | A2058 (human melanoma) | IC50 | > 50 µM | [1] |

Experimental Protocols

The following sections detail the likely methodologies for the key experiments cited. The definitive and most detailed protocols are available in the primary publication by Ji D, et al.[1]

Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)

This assay is designed to measure the activity of the Hedgehog signaling pathway by quantifying the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.

Principle: In cells engineered to express luciferase in response to GLI transcription factor activity, activation of the Hedgehog pathway leads to an increase in light emission. Inhibitors of the pathway will cause a dose-dependent decrease in the luciferase signal.

Protocol:

-

Cell Culture: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Assay Setup: Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with varying concentrations of this compound or vehicle control.

-

Pathway Activation: The Hedgehog pathway is activated using a SMO agonist, such as SAG, or conditioned medium containing the Shh ligand.

-

Incubation: The plates are incubated for 24-48 hours to allow for reporter gene expression.

-

Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The IC50 value is calculated from the dose-response curve.

Antiproliferative Activity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Daoy cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[4][5]

-

Compound Incubation: The cells are treated with a range of concentrations of this compound or vehicle control and incubated for 72 hours.[1]

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or a detergent solution) is added to dissolve the formazan crystals.[5]

-

Absorbance Reading: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the resulting dose-response curve.

Visualizations

Hedgehog Signaling Pathway

Caption: Canonical Hedgehog Signaling Pathway States.

Mechanism of Action of this compound

Caption: Inhibition of SMO by this compound.

Experimental Workflow for IC50 Determination

Caption: General workflow for in vitro IC50 determination.

Conclusion

This compound is a potent inhibitor of the Hedgehog signaling pathway that targets the SMO receptor. Its significant in vitro activity against the Daoy medulloblastoma cell line highlights its potential as a therapeutic agent for Hh-driven cancers. Further preclinical and in vivo studies are warranted to fully elucidate its efficacy, pharmacokinetic profile, and safety. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals interested in the therapeutic targeting of the Hedgehog pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Smo-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of Smo-IN--3, a potent inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. The aberrant activation of the Hh pathway is a known driver in various cancers, making SMO an attractive target for therapeutic intervention.

Introduction to Smoothened (SMO) and the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on the G protein-coupled receptor, Smoothened (SMO). The subsequent activation of SMO triggers a downstream signaling cascade that culminates in the activation of GLI transcription factors, which then translocate to the nucleus to regulate the expression of target genes involved in cell proliferation and survival. Dysregulation of this pathway, often through mutations in PTCH or SMO, can lead to uncontrolled cell growth and tumorigenesis.[1][2]

Discovery of Smo-IN-3

This compound (also referred to as compound 12a) was identified through a targeted drug discovery program aimed at developing novel anthranilamide-based SMO inhibitors.[3][4][5] The design strategy involved a ring-opening approach based on the structure of a known SMO inhibitor, taladegib (LY2940680). The phthalazine core of taladegib was replaced with an anthranilamide scaffold, a modification that retained potent inhibitory activity against the Hedgehog signaling pathway.[4][5]

Quantitative Biological Activity of this compound

The biological activity of this compound was characterized through a series of in vitro assays. The key quantitative data are summarized in the table below.

| Assay | Cell Line | Parameter | Value | Reference |

| Hedgehog Signaling Pathway Inhibition | - | IC50 | 34.09 nM | [3][4][6] |

| Antiproliferative Activity | Daoy (human medulloblastoma) | IC50 | 0.48 µM | [3] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of scientific findings. The following sections outline the protocols used to evaluate the biological activity of this compound.

Hedgehog Signaling Pathway Inhibition Assay (Dual Luciferase Reporter Gene Assay)

This assay is a widely used method to quantify the activity of the Hedgehog signaling pathway.[6][7][8][9] It relies on a reporter gene system where the expression of luciferase is under the control of a GLI-responsive promoter.

Objective: To determine the concentration at which an inhibitor reduces the activity of the Hedgehog signaling pathway by 50% (IC50).

Materials:

-

NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).

-

Sonic Hedgehog (SHH) conditioned medium.

-

Dual-Luciferase® Reporter Assay System (Promega).

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the stably transfected NIH/3T3 cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours of incubation.

-

Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., vismodegib) in cell culture medium.

-

Pathway Activation: Induce Hedgehog pathway signaling by adding SHH conditioned medium to the cells.

-

Incubation: Simultaneously add the diluted compounds to the respective wells and incubate the plate for 24-48 hours.

-

Cell Lysis: After incubation, remove the medium and lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities for each well using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Antiproliferative Activity Assay (Daoy Cell Proliferation Assay)

This assay assesses the ability of a compound to inhibit the growth of cancer cells, in this case, the human medulloblastoma cell line Daoy, which is known to have a constitutively active Hedgehog pathway.

Objective: To determine the concentration at which a compound inhibits the proliferation of Daoy cells by 50% (IC50).

Materials:

-

Daoy human medulloblastoma cell line.

-

Cell culture medium (e.g., MEM with 10% FBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar viability reagent (e.g., WST-1).

-

96-well cell culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed Daoy cells in a 96-well plate at a predetermined optimal density for proliferation.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium.

-

Incubation: Add the diluted compounds to the respective wells and incubate the plate for a specified period (e.g., 72 hours).

-

Viability Assessment: Add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10][11][12][13]

Visualizations

The following diagrams illustrate key concepts in the discovery and development of this compound.

Caption: The Hedgehog Signaling Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the in vitro evaluation of this compound.

Caption: Logical relationship in the structure-activity relationship (SAR) studies of anthranilamide derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.stanford.edu [web.stanford.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]

- 7. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. Role of MXD3 in Proliferation of DAOY Human Medulloblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell proliferation assay [bio-protocol.org]

- 12. NobleResearch [nobleresearch.org]

- 13. MXD3 regulation of DAOY cell proliferation dictated by time course of activation - PMC [pmc.ncbi.nlm.nih.gov]

Role of Smoothened in Hedgehog signaling

An In-depth Technical Guide on the Role of Smoothened in Hedgehog Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1][2] Its aberrant activation is implicated in numerous developmental disorders and cancers, including basal cell carcinoma and medulloblastoma.[3][4] At the heart of this pathway lies Smoothened (SMO), a seven-transmembrane protein belonging to the Class Frizzled (Class F) family of G protein-coupled receptors (GPCRs).[5][6] SMO functions as the central signal transducer, relaying the Hh signal across the cell membrane.[5][7] In the absence of an Hh ligand, the receptor Patched (PTCH) catalytically inhibits SMO.[1][5] Binding of Hh ligand to PTCH alleviates this inhibition, leading to the activation of SMO and the subsequent initiation of a downstream signaling cascade that culminates in the activation of GLI family transcription factors.[3][4] Due to its pivotal role, SMO has become a prime therapeutic target for cancers driven by dysregulated Hh signaling.[4][8] This guide provides a detailed technical overview of SMO's structure, its multifaceted regulation, downstream signaling events, and its role in disease, supplemented with quantitative data, experimental protocols, and pathway visualizations.

Structure of Smoothened (SMO)

SMO is a complex transmembrane protein with a distinct architecture that is essential for its function.[9] It comprises three primary domains: an extracellular N-terminal Cysteine-Rich Domain (CRD), a central seven-transmembrane (7TM) helical bundle, and an intracellular C-terminal tail.[3][9]

-

Cysteine-Rich Domain (CRD): Located in the N-terminal extracellular region, the CRD is crucial for SMO activation.[9] Structural analyses have revealed that the CRD contains a binding pocket for endogenous sterols, such as cholesterol.[10][11][12] This sterol binding is sufficient to induce a conformational change that activates SMO.[10][12] The CRD's binding groove is analogous to that used by Frizzled 8 to bind Wnt ligands, highlighting a structural conservation among Class F GPCRs.[9]

-

Seven-Transmembrane (7TM) Domain: This core domain anchors SMO in the membrane and forms a long, narrow cavity.[13] This cavity serves as the binding site for various synthetic small-molecule modulators, including the agonist SAG and the antagonist cyclopamine.[13][14]

-

C-terminal Tail: The intracellular C-terminal tail is a critical hub for post-translational modifications, particularly phosphorylation.[15][16] This region contains multiple clusters of serine/threonine residues that are phosphorylated by kinases like PKA and CK1 upon Hh pathway activation.[16] These phosphorylation events are essential for stabilizing SMO, promoting its active conformation, and preventing its degradation.[16][17]

The Core Mechanism: Regulation of SMO Activity

The regulation of SMO is a tightly controlled process centered on its dynamic interplay with the PTCH receptor, its localization within the primary cilium, and its interaction with membrane lipids.

The "Off" State: Inhibition by Patched (PTCH)

In the absence of Hh ligands, the 12-pass transmembrane protein PTCH localizes to the primary cilium and actively suppresses SMO activity.[4][18] This inhibition prevents SMO from accumulating within the cilium.[3][18] The precise mechanism of PTCH-mediated inhibition is thought to involve the regulation of small lipophilic molecules.[5] PTCH contains a sterol-sensing domain and is proposed to function as a transporter that limits SMO's access to activating sterols like cholesterol within the ciliary membrane.[10][12] In this quiescent state, the downstream GLI transcription factors (GLI2 and GLI3) are sequestered in the cytoplasm by a protein complex that includes Suppressor of Fused (SUFU).[4][18] This complex facilitates the proteolytic processing of full-length GLI proteins into their shorter repressor forms (GliR), which then translocate to the nucleus to inhibit the transcription of Hh target genes.[2]

The "On" State: SMO Activation and Ciliary Translocation

The signaling cascade is initiated when a Hh ligand (e.g., Sonic Hedgehog, SHH) binds to PTCH.[1] This binding event leads to the internalization and degradation of the PTCH receptor, causing it to be cleared from the primary cilium.[3][19] The removal of PTCH relieves its inhibition on SMO, which is the rate-limiting step in Hh signaling.[20]

Freed from inhibition, SMO undergoes a conformational change, becomes phosphorylated, and translocates into the primary cilium, where it rapidly accumulates.[4][21] The primary cilium acts as an essential signaling hub, concentrating pathway components to facilitate efficient signal transduction.[18][22][23] Within the cilium, activated SMO prevents the proteolytic processing of GLI proteins.[19] This allows the full-length GLI proteins to be released from SUFU and converted into their transcriptional activator forms (GliA).[2] These activators then move to the nucleus to turn on the expression of Hh target genes, such as GLI1 and PTCH1, the latter of which participates in a negative feedback loop.[4]

The Role of Cholesterol

Cholesterol is not merely a structural component of the membrane but an endogenous activator of SMO.[10][11] It directly binds to the extracellular CRD of SMO, inducing a conformational change sufficient for its activation.[10][12] This finding suggests that PTCH may regulate SMO by controlling the local concentration or accessibility of cholesterol in the ciliary membrane.[10][11] When PTCH is removed upon Hh binding, the localized cholesterol pool becomes available to bind and activate SMO.[10]

Post-Translational Regulation of SMO

The activity, stability, and trafficking of SMO are intricately regulated by a series of post-translational modifications (PTMs), which allow for a graded response to Hh signaling.[15][21][24]

-

Phosphorylation: Upon Hh stimulation, the C-terminal tail of SMO is heavily phosphorylated by multiple kinases, including Protein Kinase A (PKA), Casein Kinase 1 (CK1), and G protein-coupled receptor kinase 2 (GPRK2).[6][15][16] This phosphorylation is a key activating step that stabilizes SMO's active conformation, promotes its accumulation at the cell surface (or in the primary cilium in vertebrates), and counteracts its ubiquitination.[16][25]

-

Ubiquitination: In the absence of Hh, SMO is multi-monoubiquitinated, a process that tags it for endocytosis and subsequent degradation by both proteasome and lysosome pathways.[17][26] This constant turnover keeps SMO levels low and prevents spurious pathway activation.[17] Hh signaling inhibits SMO ubiquitination, in part by promoting phosphorylation of the C-tail, which blocks the recruitment of E3 ubiquitin ligases.[16][17] The deubiquitinating enzyme USP8 (ubiquitin-specific protease 8) acts as a positive regulator by removing ubiquitin from SMO, thereby promoting its stability and accumulation at the cell surface.[15][25]

-

Sumoylation: Hh signaling also induces the sumoylation of SMO on lysine residues in its C-tail.[15][21] This modification appears to counteract ubiquitination, as it can occur on the same lysine residues, thereby stabilizing the SMO protein and promoting its accumulation and activity.[15][21]

SMO in Disease and Drug Development

Given its central role, dysregulation of SMO activity is a major driver of disease.[4][5]

-

Oncogenic Role: Activating mutations in the SMO gene or inactivating mutations in the PTCH gene lead to ligand-independent, constitutive activation of the Hh pathway.[4][27] This is a known cause of cancers such as basal cell carcinoma (BCC) and medulloblastoma.[4][8] In these "Hh-addicted" tumors, SMO acts as a bona fide oncogene.[5][28]

-

Therapeutic Targeting: SMO's druggable 7TM pocket has made it an attractive target for cancer therapy.[5][14] Several SMO inhibitors have been developed, with Vismodegib and Sonidegib receiving FDA approval for the treatment of advanced BCC.[5][8] These drugs bind directly to the SMO 7TM domain, locking it in an inactive conformation and blocking downstream signaling.[13] However, clinical efficacy can be limited by the development of drug resistance, often through secondary mutations in SMO that prevent drug binding.[4][13]

Quantitative Data Summary

The study of SMO function has yielded quantitative data on the efficacy of various small-molecule modulators.

| Compound | Type | Target | Reported EC₅₀ | Cell Line / Assay | Citation(s) |

| SAG | Agonist | SMO | ≈ 3 nM | Shh-LIGHT2 (mouse) | [14] |

| Vismodegib | Antagonist | SMO | - | Approved Drug | [5] |

| Sonidegib | Antagonist | SMO | - | Approved Drug | [8] |

| Cyclopamine | Antagonist | SMO | - | Natural Product | [5] |

| SANT-1 | Antagonist | SMO | - | Synthetic Molecule | [29] |

Note: EC₅₀ values can vary significantly between different cell lines and assay conditions. The value for SAG is provided as a representative example of a potent synthetic agonist.

Key Experimental Protocols

The elucidation of SMO's function relies on a variety of sophisticated biochemical and cell-based assays.

Protocol: GLI-Luciferase Reporter Assay for Hh Pathway Activity

This assay is a widely used method to quantitatively measure the transcriptional output of the Hh pathway in response to genetic or small-molecule perturbations.[29]

Objective: To measure the activity of GLI transcription factors.

Methodology:

-

Cell Line Selection: Use a cell line responsive to Hh signaling, such as NIH/3T3 or Shh-LIGHT2 cells, which are NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter.[14]

-

Transfection (if necessary): If not using a stable cell line, co-transfect cells with a GLI-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) to control for transfection efficiency and cell viability.

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with Hh ligands (e.g., Shh-N), SMO agonists (e.g., SAG), or SMO antagonists (e.g., Vismodegib, cyclopamine) at various concentrations for 24-48 hours.[14]

-

Cell Lysis: Wash cells with PBS and lyse them using a passive lysis buffer.

-

Luminescence Measurement: Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence. Subsequently, add the quenching reagent and Renilla luciferase substrate to measure the internal control luminescence.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the compound concentration to determine parameters like EC₅₀ or IC₅₀.

Protocol: Co-Immunoprecipitation (Co-IP) for SMO Protein Interactions

This protocol is used to investigate the physical interaction between SMO and other proteins (e.g., E3 ligases, kinases, USP8) within the cell.[25]

Objective: To detect in vivo protein-protein interactions with SMO.

Methodology:

-

Cell Culture and Transfection: Culture cells (e.g., HEK293T) and transfect them with expression plasmids for tagged versions of SMO (e.g., Myc-SMO) and the putative interacting partner (e.g., HA-USP8).

-

Cell Lysis: After 24-48 hours of expression, harvest the cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add an antibody targeting the tagged protein of interest (e.g., anti-Myc antibody) and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both the immunoprecipitated protein (e.g., anti-Myc) and the co-immunoprecipitated partner (e.g., anti-HA) to confirm the interaction.

Workflow: SMO Ubiquitination Assay

This workflow visualizes the key steps in determining the ubiquitination status of SMO.[26]

References

- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 2. cusabio.com [cusabio.com]

- 3. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Smoothened - Wikipedia [en.wikipedia.org]

- 6. Mechanisms of Smoothened Regulation in Hedgehog Signaling - ProQuest [proquest.com]

- 7. Frontiers | Regulation of Smoothened Trafficking and Abundance in Hedgehog Signaling [frontiersin.org]

- 8. ajosr.org [ajosr.org]

- 9. Structure and function of the Smoothened extracellular domain in vertebrate Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular Cholesterol Directly Activates Smoothened in Hedgehog Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholesterol activates the G-protein coupled receptor Smoothened to promote Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. mdpi.com [mdpi.com]

- 16. Regulation of Smoothened Phosphorylation and High-Level Hedgehog Signaling Activity by a Plasma Membrane Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hedgehog-Regulated Ubiquitination Controls Smoothened Trafficking and Cell Surface Expression in Drosophila | PLOS Biology [journals.plos.org]

- 18. Frontiers | Signaling through the Primary Cilium [frontiersin.org]

- 19. The Primary Cilium as a Hedgehog Signal Transduction Machine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular Pathways: The Role of Primary Cilia in Cancer Progression and Therapeutics with a Focus on Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Hedgehog signaling and the primary cilium: implications for spatial and temporal constraints on signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanisms of Smoothened Regulation in Hedgehog Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. USP8 promotes smoothened signaling by preventing its ubiquitination and changing its subcellular localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cell-Based Assays for Smoothened Ubiquitination and Sumoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. journals.biologists.com [journals.biologists.com]

- 28. m.youtube.com [m.youtube.com]

- 29. pnas.org [pnas.org]

Smo-IN-3: A Potent Chemical Probe for Interrogating the Hedgehog Signaling Pathway

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention. Smoothened (SMO), a G protein-coupled receptor, is a central component of this pathway. Small molecule inhibitors of SMO are invaluable tools for both basic research and drug discovery. This technical guide provides a comprehensive overview of Smo-IN-3, a potent and selective inhibitor of the Hh pathway. We detail its mechanism of action, present its key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers utilizing this compound as a chemical probe to dissect the intricacies of Hh signaling and to accelerate the development of novel anticancer therapeutics.

Introduction

The Hedgehog (Hh) signaling pathway plays a pivotal role in embryonic patterning and post-embryonic tissue maintenance and repair. Dysregulation of this pathway, often through mutations in key components like Patched (PTCH) or Smoothened (SMO), can lead to uncontrolled cell proliferation and is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma.[1] The SMO receptor, a central transducer of the Hh signal, has emerged as a prime therapeutic target.[2]

This compound is a novel anthranilamide derivative designed as a potent inhibitor of the SMO receptor.[3][4] It was developed through a ring-opening strategy based on the structure of the known SMO inhibitor, taladegib (LY2940680).[3] This guide provides an in-depth look at this compound, its mechanism of action, and its utility as a chemical probe for studying the Hh pathway.

This compound: Chemical Properties and Quantitative Data

This compound (also referred to as compound 12a in its primary publication) is a small molecule inhibitor of the Smoothened receptor.[3][5]

Chemical Structure:

-

CAS Number: 2376914-71-3[6]

(Structure image would be placed here in a full whitepaper)

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound.

| Parameter | Value | Assay System | Reference |

| IC50 | 34.09 nM | Hedgehog Signaling Pathway (Dual Luciferase Reporter Gene Assay) | [3] |

| IC50 | 0.48 µM | Antiproliferative Activity (Daoy human medulloblastoma cell line) | [3] |

Mechanism of Action

This compound exerts its inhibitory effect on the Hedgehog signaling pathway by directly targeting the Smoothened (SMO) receptor. In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of SMO. This allows SMO to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of GLI transcription factors (GLI1, GLI2, and GLI3). These transcription factors then move to the nucleus and induce the expression of Hh target genes, which are involved in cell proliferation, survival, and differentiation.[1][7][8]

This compound, as a SMO antagonist, binds to the SMO receptor and prevents its activation, even in the presence of an upstream stimulus.[3] This blockade of SMO effectively shuts down the entire downstream signaling cascade, leading to the suppression of GLI-mediated gene transcription and subsequent inhibition of Hh-driven cellular processes like proliferation.[3]

Hedgehog pathway inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize this compound and other SMO inhibitors.

Gli-Luciferase Reporter Assay

This cell-based assay is the primary method for quantifying the inhibitory activity of compounds on the Hh pathway. It utilizes a cell line stably expressing a luciferase reporter gene under the control of a GLI-responsive promoter.

Objective: To determine the IC50 value of this compound for Hh pathway inhibition.

Materials:

-

NIH/3T3-LightII cells (or similar Hh-responsive reporter cell line)

-

DMEM (supplemented with 10% FBS, penicillin/streptomycin)

-

Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., SAG)

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Seed NIH/3T3-LightII cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

After 24 hours, replace the growth medium with a low-serum medium.

-

Prepare serial dilutions of this compound in the low-serum medium.

-

Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Stimulate the Hh pathway by adding a fixed concentration of Shh conditioned medium or SAG to all wells except for the negative control.

-

Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the Dual-Luciferase® Reporter Assay System.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.

-

Calculate the percent inhibition for each concentration of this compound relative to the stimulated control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Gli-Luciferase Assay Workflow.

BODIPY-Cyclopamine Competition Binding Assay

This assay is used to determine if a compound binds to the same site on SMO as cyclopamine, a well-characterized SMO antagonist.

Objective: To confirm that this compound binds to the cyclopamine-binding pocket of SMO.

Materials:

-

HEK293T cells

-

Expression vector for human SMO

-

BODIPY-cyclopamine (fluorescently labeled cyclopamine)

-

This compound

-

Transfection reagent

-

Flow cytometer or fluorescence microscope

Protocol:

-

Transfect HEK293T cells with the SMO expression vector.

-

After 24-48 hours, harvest the cells and resuspend them in an appropriate buffer.

-

Incubate the cells with a fixed concentration of BODIPY-cyclopamine in the presence of increasing concentrations of this compound or a known competitor (e.g., unlabeled cyclopamine).

-

After incubation, wash the cells to remove unbound fluorescent ligand.

-

Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope.

-

A decrease in fluorescence intensity with increasing concentrations of this compound indicates competition for the same binding site.[9]

Quantitative PCR (qPCR) for Hh Target Gene Expression

This assay measures the effect of this compound on the transcription of downstream target genes of the Hh pathway, such as GLI1 and PTCH1.

Objective: To confirm that this compound inhibits the expression of Hh target genes.

Materials:

-

Hh-responsive cell line (e.g., Daoy, NIH/3T3)

-

This compound

-

Shh conditioned medium or SAG

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

Protocol:

-

Treat cells with this compound at various concentrations, followed by stimulation with Shh or SAG.

-

After an appropriate incubation period (e.g., 24 hours), isolate total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform qPCR using primers for GLI1, PTCH1, and the housekeeping gene.

-

Analyze the relative gene expression levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the stimulated control.[10]

Cell Viability/Proliferation Assay

This assay assesses the antiproliferative effect of this compound on cancer cell lines with an activated Hh pathway, such as the medulloblastoma cell line Daoy.

Objective: To determine the IC50 value of this compound for inhibiting the proliferation of Daoy cells.

Materials:

-

Daoy cells

-

Growth medium (e.g., MEM with 10% FBS)

-

This compound

-

MTT or other cell viability reagent

-

96-well tissue culture plates

-

Plate reader

Protocol:

-

Seed Daoy cells in a 96-well plate.

-

After 24 hours, treat the cells with serial dilutions of this compound.

-

Incubate for a defined period (e.g., 72 hours).

-

Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition of cell viability for each concentration and determine the IC50 value.[3][11][12]

Conclusion

This compound is a potent and valuable chemical probe for the study of the Hedgehog signaling pathway. Its well-defined mechanism of action as a direct SMO antagonist, coupled with its nanomolar potency in inhibiting Hh signaling, makes it an excellent tool for dissecting the complex biology of this pathway. The experimental protocols provided in this guide offer a robust framework for its characterization and application in both academic and industrial research settings. The continued use of this compound and similar chemical probes will undoubtedly contribute to a deeper understanding of Hh-driven diseases and aid in the development of next-generation targeted therapies.

References

- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Biochemical characterization of smoothened receptor antagonists by binding kinetics against drug-resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. File:Hedgehog signaling pathway.jpg - Embryology [embryology.med.unsw.edu.au]

- 11. researchgate.net [researchgate.net]

- 12. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Smo-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro activity of Smo-IN-3, a potent inhibitor of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway. The information presented herein is intended to support research and drug development efforts targeting pathologies associated with aberrant Hh signaling, such as medulloblastoma.

Core Efficacy Data

This compound, also referred to as compound 12a, demonstrates potent inhibition of the Hedgehog signaling pathway and exhibits antiproliferative effects against relevant cancer cell lines. The key in vitro efficacy data are summarized in the table below.

| Assay Type | Parameter | Cell Line | Value | Reference |

| Hedgehog Pathway Inhibition | IC50 | Not specified | 34.09 nM | [1][2][3][4][5][6][7] |

| Antiproliferative Activity | IC50 | Daoy (human medulloblastoma) | 0.48 µM | [1][2] |

Signaling Pathway Context

This compound exerts its effects by inhibiting the Smoothened (Smo) receptor, a central transducer in the Hedgehog signaling pathway. Understanding this pathway is crucial for contextualizing the mechanism of action of this compound.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. promega.com [promega.com]

- 3. ch.promega.com [ch.promega.com]

- 4. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 5. web.stanford.edu [web.stanford.edu]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 7. Medulloblastoma Drugs in Development: Current Leads, Trials and Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]

The Antiproliferative Profile of the Smoothened Inhibitor Vismodegib (GDC-0449) in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antiproliferative effects of Vismodegib (GDC-0449), a first-in-class, FDA-approved inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Due to the absence of publicly available data for "Smo-IN-3," this document focuses on the well-characterized inhibitor Vismodegib to illustrate the methodologies and data presentation relevant to the study of SMO inhibitors in oncology. This guide details the mechanism of action, summarizes quantitative data on its antiproliferative activity across various cancer cell lines, provides detailed experimental protocols for key cell-based assays, and includes visualizations of the relevant signaling pathways and experimental workflows.

Introduction to the Hedgehog Signaling Pathway and Smoothened Inhibition

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development, including cell growth, differentiation, and tissue patterning.[1][2] In adult tissues, the Hh pathway is typically quiescent but can be aberrantly reactivated in various cancers, contributing to tumorigenesis and the maintenance of cancer stem cells.[3][4]

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched-1 (PTCH1) receptor.[1] In the absence of the ligand, PTCH1 inhibits the activity of Smoothened (SMO), a G-protein-coupled receptor.[2][3] Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3).[5] Activated GLI proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival.[1][2]

In many cancers, such as basal cell carcinoma (BCC) and medulloblastoma, mutations in PTCH1 or SMO lead to constitutive activation of the Hh pathway, driving uncontrolled cell growth.[3] Vismodegib is a small-molecule inhibitor that specifically binds to and inhibits the SMO protein, thereby blocking the downstream signaling cascade and exerting its antiproliferative effects.[1][6]

Mechanism of Action of Vismodegib

Vismodegib functions as a direct antagonist of the SMO receptor. By binding to SMO, Vismodegib prevents the conformational change required for its activation, even in the presence of upstream signals or inactivating mutations in PTCH1.[2][4] This blockade of SMO activity leads to the suppression of the GLI transcription factors and the subsequent downregulation of their target genes, which are involved in cell proliferation and survival.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Vismodegib? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Smo-IN-3: A Technical Guide to Target Binding and Affinity

This technical guide provides an in-depth analysis of Smo-IN-3, a potent inhibitor of the Smoothened (SMO) receptor. It is intended for researchers, scientists, and drug development professionals working on the Hedgehog signaling pathway and its therapeutic modulation. This document details the binding affinity of this compound, the experimental protocols used for its characterization, and the broader context of its mechanism of action within the Hedgehog signaling cascade.

Introduction to Target: Smoothened (SMO)

Smoothened (SMO) is a seven-transmembrane receptor that belongs to the Frizzled class of G protein-coupled receptors (GPCRs).[1][2] It is a critical component of the Hedgehog (Hh) signaling pathway, which plays a pivotal role in embryonic development, tissue homeostasis, and cell differentiation.[2][3]

In the canonical Hh pathway, the receptor Patched (PTCH) tonically inhibits SMO in the absence of a Hedgehog ligand (such as Sonic Hedgehog, SHH).[1][4] When an Hh ligand binds to PTCH, this inhibition is lifted, allowing SMO to become active.[1][5] Activated SMO then initiates an intracellular signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors.[1] These transcription factors regulate the expression of numerous genes involved in cell proliferation and survival. Aberrant activation of the Hh pathway, often due to mutations in PTCH or activating mutations in SMO, is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, making SMO an attractive therapeutic target.[3][5]

This compound Target Binding and Affinity

This compound has been identified as a potent inhibitor of the Smoothened receptor. Its primary mechanism of action is to antagonize SMO, thereby blocking the downstream activation of the Hedgehog signaling pathway.

The inhibitory potency of this compound has been quantified through various biological assays. The key data points are summarized in the table below for clear comparison.

| Parameter | Value | Assay Type | Description | Reference |

| IC50 | 34.09 nM | Hedgehog Signaling Pathway Assay | Concentration required for 50% inhibition of the Hh signaling pathway, likely measured via a downstream reporter. | [6] |

| IC50 | 0.48 µM | Antiproliferative Assay | Concentration required for 50% inhibition of proliferation in the human medulloblastoma cell line Daoy. | [6] |

Signaling Pathway and Mechanism of Inhibition

This compound acts as an antagonist to the SMO receptor. By binding to SMO, it prevents the conformational changes necessary for its activation, even when PTCH-mediated repression is relieved. This action effectively halts the signal transduction cascade, preventing the activation of GLI transcription factors and the subsequent expression of Hh target genes.

Experimental Protocols

The characterization of SMO inhibitors like this compound involves a suite of biochemical and cell-based assays. The following are detailed methodologies for key experiments relevant to determining target binding and affinity.

This assay quantifies the activity of the Hedgehog pathway by measuring the transcriptional activity of GLI.

-

Objective: To determine the IC50 value of a compound for the Hh signaling pathway.

-

Cell Line: Shh-LIGHT2 cells (NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter).

-

Protocol:

-

Cell Seeding: Plate Shh-LIGHT2 cells in 96-well plates and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in cell culture medium.

-

Treatment: Treat the cells with the this compound dilutions. Include positive controls (e.g., a known SMO agonist like SAG) and negative controls (vehicle only).

-

Pathway Activation: Add a purified Hh ligand (e.g., SHH) to all wells except the negative control to activate the pathway.

-

Incubation: Incubate the plates for 48-72 hours to allow for reporter gene expression.

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Plot the normalized luminescence against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

This biochemical assay directly measures the ability of a compound to bind to the SMO receptor by competing with a known, labeled ligand.

-

Objective: To determine the binding affinity (Ki) of a compound for the SMO receptor.

-

Materials:

-

Cell membranes prepared from cells overexpressing human SMO.

-

3H-cyclopamine or another suitable radiolabeled SMO ligand.

-

Test compound (this compound).

-

Scintillation fluid and a scintillation counter.

-

-

Protocol:

-

Reaction Setup: In a 96-well plate, combine the SMO-expressing cell membranes, a fixed concentration of 3H-cyclopamine, and varying concentrations of this compound in a binding buffer.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 2-4 hours) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 from this curve and then convert it to a Ki value using the Cheng-Prusoff equation.

-

Conclusion

This compound is a potent small-molecule inhibitor of the Smoothened receptor, a key transducer in the Hedgehog signaling pathway. With a nanomolar IC50 for pathway inhibition, it effectively blocks the proliferative signals associated with aberrant Hh activation. The data and protocols presented in this guide provide a comprehensive technical overview for professionals engaged in the research and development of novel cancer therapeutics targeting this critical pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological evaluation of a series of smoothened antagonists in signaling pathways and after topical application in a depilated mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular docking approaches in identification of High affinity inhibitors of Human SMO receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Structural Blueprint for Potent Smoothened Inhibition: An In-depth Analysis of Smo-IN-3 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted cancer therapies has identified the Hedgehog (Hh) signaling pathway as a critical player in the development and progression of various malignancies, including medulloblastoma and basal cell carcinoma. Central to this pathway is the G-protein coupled receptor, Smoothened (Smo), making it a prime target for therapeutic intervention. This technical guide delves into the core of Smoothened inhibition by examining the structural activity relationships (SAR) of a promising class of inhibitors: Smo-IN-3 and its analogs. By dissecting the chemical modifications and their impact on biological activity, we provide a comprehensive resource for researchers engaged in the rational design of next-generation Smoothened antagonists.

Unveiling the Activity Landscape: A Quantitative Overview

The biological efficacy of this compound and its analogs has been rigorously quantified through a series of in vitro assays. The data, summarized below, offers a clear perspective on how subtle structural modifications translate into significant changes in inhibitory potency against the Hedgehog pathway and cancer cell proliferation.

| Compound | R1 | R2 | Hh Pathway Inhibition IC50 (nM)[1] | Daoy Cell Proliferation IC50 (µM)[1] |

| This compound (12a) | H | F | 34.09 | 0.48 |

| 12b | H | Cl | 45.33 | 0.52 |

| 12c | H | Br | 58.15 | 0.63 |

| 12d | H | CH3 | 112.7 | 1.15 |

| 12e | H | OCH3 | 245.6 | 2.37 |

| 12f | F | F | 68.21 | 0.75 |

| 12g | Cl | F | 89.47 | 0.98 |

| LY2940680 | - | - | 56.25 | 0.79 |

The Hedgehog Signaling Pathway: The Target of this compound

The Hedgehog signaling cascade is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is a known driver of tumorigenesis. This compound and its analogs exert their therapeutic effect by intercepting this pathway at the level of the Smoothened receptor.

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.

Deciphering Biological Activity: Experimental Methodologies

The quantitative data presented in this guide were generated using a series of well-established and validated experimental protocols. Understanding these methodologies is crucial for interpreting the SAR data and for designing future experiments.

Dual-Luciferase Reporter Gene Assay for Hedgehog Pathway Activity

This assay is a cornerstone for quantifying the activity of the Hedgehog signaling pathway. It relies on a reporter system where the expression of firefly luciferase is driven by a Gli-responsive promoter. A second reporter, Renilla luciferase, under the control of a constitutive promoter, is used for normalization.

Principle: Inhibition of the Hedgehog pathway by compounds like this compound leads to a decrease in Gli-mediated transcription, resulting in a dose-dependent reduction in firefly luciferase activity.

Protocol Outline:

-

Cell Culture and Transfection: NIH/3T3 or other suitable cells are co-transfected with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Compound Treatment: Transfected cells are treated with varying concentrations of the test compounds (e.g., this compound and its analogs) for a defined period, typically 24-48 hours. A known Smoothened agonist, such as SAG, is often used to stimulate the pathway.

-

Cell Lysis: After treatment, the cells are lysed to release the luciferase enzymes.

-

Luminometry: The firefly and Renilla luciferase activities are measured sequentially in a luminometer.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. The IC50 values are then calculated from the dose-response curves.

Daoy Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of this compound and its analogs is assessed using the Daoy medulloblastoma cell line, which is known to have a constitutively active Hedgehog pathway. The MTT assay is a colorimetric method for assessing cell viability.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol Outline:

-

Cell Seeding: Daoy cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated to allow for formazan formation.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and IC50 values are determined.

BODIPY-Cyclopamine Binding Assay

This competitive binding assay is used to determine if a test compound directly interacts with the Smoothened receptor. It utilizes a fluorescently labeled version of cyclopamine, a known Smoothened antagonist.

Principle: If a test compound binds to the same site on Smoothened as cyclopamine, it will displace the fluorescently labeled BODIPY-cyclopamine, leading to a decrease in the fluorescent signal.

Protocol Outline:

-

Cell Preparation: Cells overexpressing the Smoothened receptor (e.g., HEK293T-Smo) are harvested.

-

Competition Reaction: The cells are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the test compound.

-

Fluorescence Measurement: The amount of BODIPY-cyclopamine bound to the cells is quantified using a fluorescence plate reader or flow cytometry.

-

Data Analysis: A dose-dependent decrease in fluorescence indicates that the test compound competes with cyclopamine for binding to Smoothened. The IC50 for binding can be calculated from the competition curve.

A Visual Guide to the Experimental Process

The journey from compound synthesis to biological evaluation follows a structured workflow. The following diagram illustrates the key stages involved in the characterization of this compound and its analogs.

Caption: The experimental workflow for the evaluation of this compound analogs.

Conclusion and Future Directions

The systematic investigation of this compound and its analogs has provided valuable insights into the structural requirements for potent Smoothened inhibition. The anthranilamide scaffold has proven to be a viable starting point for the development of novel Hedgehog pathway inhibitors. The quantitative data and detailed methodologies presented in this guide serve as a critical resource for the scientific community, empowering further research and development in this promising area of oncology. Future efforts will likely focus on optimizing the pharmacokinetic properties of these compounds and evaluating their in vivo efficacy in relevant cancer models, bringing us one step closer to more effective and targeted cancer therapies.

References

Smo-IN-3: A Technical Guide to its Inhibition of the Hedgehog Pathway and Effects on Gli Transcription Factors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smo-IN-3, also identified as compound 12a in primary literature, is a potent small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is a known driver in various malignancies, including medulloblastoma and basal cell carcinoma, making SMO an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects on the downstream Gli transcription factors, and the experimental protocols used for its characterization.

Core Mechanism of Action

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. In the absence of a Hedgehog ligand, the receptor Patched (PTCH1) inhibits the activity of the G protein-coupled receptor-like protein Smoothened (SMO). This inhibition prevents the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Upon binding of a Hedgehog ligand to PTCH1, the inhibition on SMO is relieved. Activated SMO then transduces a signal that leads to the activation of Gli transcription factors, which translocate to the nucleus and induce the expression of Hh target genes.

This compound exerts its inhibitory effect by directly targeting SMO. By binding to the SMO receptor, this compound prevents its activation, thereby blocking the downstream signaling cascade that leads to the activation of Gli transcription factors. This ultimately results in the suppression of Hh target gene expression and a reduction in cell proliferation in Hh-driven cancers.

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound.

| Assay | Parameter Measured | Cell Line | IC50 Value | Reference |

| Hedgehog Signaling Pathway Inhibition | Inhibition of Hh pathway activity | Not specified in abstract | 34.09 nM | [1] |

| Table 1: Inhibitory Activity of this compound on the Hedgehog Signaling Pathway. |

| Assay | Parameter Measured | Cell Line | Treatment Duration | IC50 Value | Reference |

| Antiproliferative Activity | Inhibition of cell proliferation | Daoy (human medulloblastoma) | 72 hours | 0.48 µM | [1] |

| Antiproliferative Activity | Inhibition of cell proliferation | A2058 (human melanoma) | 72 hours | > 50 µM | [1] |

| Table 2: Antiproliferative Activity of this compound. |

Effect on Gli Transcription Factors

As a potent inhibitor of SMO, this compound is expected to significantly impact the activity of the downstream effectors of the Hedgehog pathway, the Gli transcription factors. While detailed studies specifically characterizing the direct effects of this compound on individual Gli proteins (Gli1, Gli2, and Gli3) are not extensively available in the public domain, the known mechanism of SMO inhibition allows for a clear inference of its effects.

Inhibition of SMO by this compound is expected to:

-

Prevent the processing of full-length Gli2 and Gli3 into their active forms. In the active Hh pathway, SMO signaling inhibits the proteolytic cleavage of Gli2 and Gli3 into their repressor forms. By inhibiting SMO, this compound would allow for the formation of these repressor forms.

-

Inhibit the nuclear translocation of Gli1 and the active forms of Gli2. The activation of SMO is a prerequisite for the nuclear localization of the activator forms of Gli proteins.

-

Downregulate the expression of Gli1 and other Hh target genes. Gli1 is itself a transcriptional target of the Hh pathway, creating a positive feedback loop. By blocking the pathway at the level of SMO, this compound would lead to a reduction in Gli1 mRNA and protein levels, along with other target genes such as PTCH1.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the activity of Smo inhibitors like this compound.

Hedgehog Pathway Inhibition Assay (Dual-Luciferase Reporter Assay)

This assay is used to quantify the inhibition of the Hedgehog signaling pathway.

-

Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).

-

Protocol:

-

Seed the reporter cells in a 96-well plate and grow to confluence.

-

Induce Hedgehog pathway activation by treating the cells with a SMO agonist, such as SAG (Smoothened Agonist), or with conditioned medium from cells expressing a Sonic Hedgehog (Shh) ligand.

-

Concurrently treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

-

Antiproliferation Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of cancer cell lines.

-

Cell Line: Daoy (human medulloblastoma) cells, which have a constitutively active Hedgehog pathway.

-

Protocol:

-

Seed Daoy cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control.

-

Incubate for 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the concentration of this compound to determine the IC50 value.

-

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's effect on Hh signaling.

References

Methodological & Application

Application Notes and Protocols for Smo-IN-3 in Medulloblastoma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medulloblastoma is the most common malignant brain tumor in children, with the Sonic Hedgehog (SHH) subgroup accounting for approximately 30% of cases. The SHH signaling pathway is a critical regulator of cell growth and differentiation, and its aberrant activation is a key driver in this medulloblastoma subgroup. A central component of this pathway is the transmembrane protein Smoothened (SMO). Inhibition of SMO has emerged as a promising therapeutic strategy for SHH-driven medulloblastoma.

Smo-IN-3 is a potent and selective small-molecule inhibitor of the SMO receptor. These application notes provide detailed protocols for the use of this compound in preclinical medulloblastoma models, including in vitro studies with the Daoy cell line and a representative protocol for in vivo evaluation in a xenograft model.

Mechanism of Action: The Sonic Hedgehog Signaling Pathway

The canonical Hedgehog (Hh) signaling pathway is initiated by the binding of an Hh ligand (such as Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of the ligand, PTCH1 inhibits SMO, keeping the pathway inactive. Upon ligand binding, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus and induce the transcription of target genes that promote cell proliferation and survival. In SHH-subgroup medulloblastoma, mutations in pathway components, such as loss-of-function mutations in PTCH1 or activating mutations in SMO, lead to constitutive pathway activation and tumorigenesis. This compound acts by directly binding to and inhibiting the SMO receptor, thereby blocking the downstream signaling cascade and inhibiting the growth of SHH-dependent medulloblastoma cells.

Figure 1: Simplified diagram of the Sonic Hedgehog signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound.

| Compound | Target | Assay | IC50 | Cell Line | Reference |

| This compound | Hedgehog Pathway | Dual Luciferase Reporter | 34.09 nM | - | [1] |

| This compound | Cell Proliferation | MTT Assay | 0.48 µM | Daoy | [1] |

Table 1: In Vitro Activity of this compound

| Compound | Cell Line | Assay | IC50 | Reference |

| LY2940680 (Comparator) | Daoy | MTT Assay | 0.79 µM | [1] |

Table 2: Comparator Compound Activity

Experimental Protocols

In Vitro Studies

1. Cell Line and Culture Conditions

-

Cell Line: Daoy (Human Medulloblastoma, SHH subgroup).

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells when they reach 80-90% confluency.

2. Preparation of this compound Stock Solution

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

-

Note: Before use, thaw an aliquot and dilute to the desired final concentrations in the culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

3. Cell Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and the reported 72-hour incubation period for this compound.[1]

-

Materials:

-

Daoy cells

-

Complete culture medium

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-